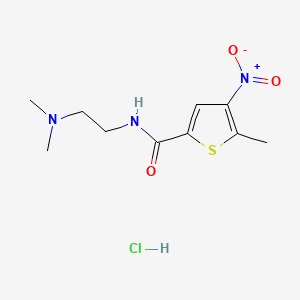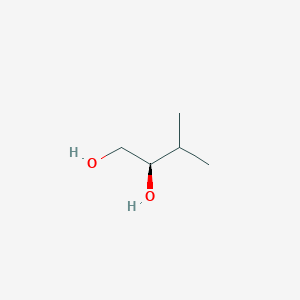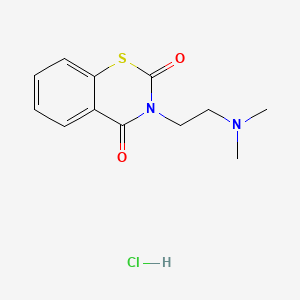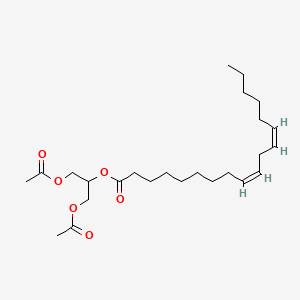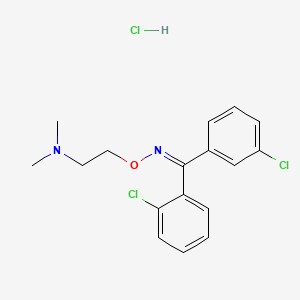
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenyl groups, a methanone moiety, and an oxime functional group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride typically involves multiple steps, starting with the preparation of the chlorophenylmethanone intermediate. This intermediate can be synthesized through Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting (2-Chlorophenyl)(3-chlorophenyl)methanone is then reacted with hydroxylamine hydrochloride to form the oxime derivative. Finally, the oxime is treated with 2-(dimethylamino)ethyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is conducted to explore its efficacy and safety as a therapeutic compound.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl groups may interact with hydrophobic pockets in proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chlorophenyl)(4-chlorophenyl)methanone: Similar structure but with different positioning of the chlorophenyl groups.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains an amino and nitro group, offering different reactivity.
(2-Hydroxyphenyl)(phenyl)methanone oxime: Similar oxime functionality but with different substituents.
Uniqueness
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse research and industrial applications.
Propriétés
Numéro CAS |
126517-40-6 |
|---|---|
Formule moléculaire |
C17H19Cl3N2O |
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
2-[(Z)-[(2-chlorophenyl)-(3-chlorophenyl)methylidene]amino]oxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H18Cl2N2O.ClH/c1-21(2)10-11-22-20-17(13-6-5-7-14(18)12-13)15-8-3-4-9-16(15)19;/h3-9,12H,10-11H2,1-2H3;1H/b20-17-; |
Clé InChI |
MHSNTBQDFWQBJR-BZHDPTRRSA-N |
SMILES isomérique |
CN(C)CCO/N=C(/C1=CC(=CC=C1)Cl)\C2=CC=CC=C2Cl.Cl |
SMILES canonique |
CN(C)CCON=C(C1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


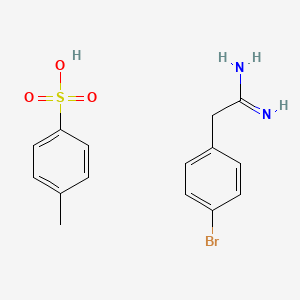

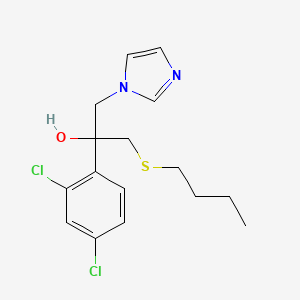


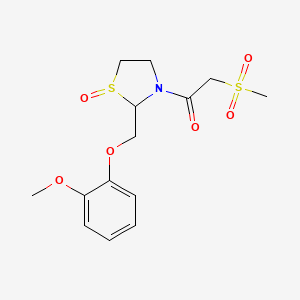
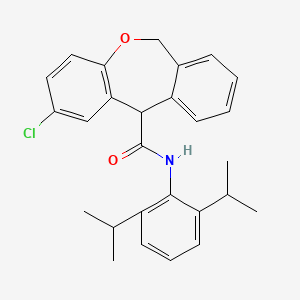

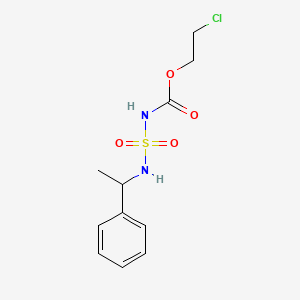
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
